2-(2,2-Difluoroethoxy)-1-methoxy-4-nitrobenzene
Description
2-(2,2-Difluoroethoxy)-1-methoxy-4-nitrobenzene is a substituted nitrobenzene derivative featuring a 2,2-difluoroethoxy group at the ortho position, a methoxy group at the para position, and a nitro group at the meta position relative to the methoxy substituent.
- Synthesis: Similar nitrobenzene derivatives are synthesized via nucleophilic substitution or reduction reactions. For instance, nitro groups in aromatic systems are often reduced using SnCl₂·2H₂O under reflux conditions (e.g., synthesis of 4-(substituted)-5-fluorobenzene-1,2-diamine derivatives) .
- Applications: Nitro- and alkoxy-substituted benzenes are intermediates in pharmaceuticals, agrochemicals, and dyes.
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-1-methoxy-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO4/c1-15-7-3-2-6(12(13)14)4-8(7)16-5-9(10)11/h2-4,9H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRMEFBUONQHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,2-difluoroethanol with a suitable benzene derivative under specific conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact industrial methods may vary depending on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)-1-methoxy-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of an amine derivative from the nitro group.
Substitution: Replacement of the difluoroethoxy group with another nucleophile.
Scientific Research Applications
2-(2,2-Difluoroethoxy)-1-methoxy-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups.
Materials Science: Utilized in the creation of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-1-methoxy-4-nitrobenzene involves its interaction with specific molecular targets. The difluoroethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The table below highlights key differences between 2-(2,2-Difluoroethoxy)-1-methoxy-4-nitrobenzene and its analogs:
Key Observations:
Electron-Withdrawing Effects : The difluoroethoxy group in the target compound introduces stronger electron-withdrawing effects compared to methoxy or ethoxy groups, altering reaction kinetics in reductions or nucleophilic substitutions .
Hydrogen Bonding : Unlike 1-(2-Methoxyethoxy)-4-nitrobenzene, which forms C–H⋯O bonds for crystal stabilization , the difluoroethoxy group may reduce hydrogen-bonding capacity due to fluorine’s low polarizability.
Steric and Lipophilic Effects : Fluorinated substituents (e.g., in 1-Fluoro-2-methoxy-4-nitrobenzene) enhance lipophilicity, improving membrane permeability in bioactive molecules .
Biological Activity
2-(2,2-Difluoroethoxy)-1-methoxy-4-nitrobenzene is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a nitro group, a methoxy group, and a difluoroethoxy substituent on a benzene ring, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10F2N O3. Its structure is characterized by:
- Difluoroethoxy Group : This group increases the lipophilicity of the compound, potentially enhancing membrane permeability.
- Methoxy Group : Often involved in electron donation, this group can stabilize reactive intermediates.
- Nitro Group : Known for its ability to participate in redox reactions, this group may contribute to the compound's biological activity.
The mechanism of action for this compound involves several biochemical pathways:
- Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules.
- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The unique functional groups may allow the compound to interact with various receptors, influencing signaling pathways.
Antiviral Properties
Preliminary studies have indicated that this compound exhibits significant antiviral activity. Specifically, it has been investigated for its potential as an inhibitor of viral replication. Research suggests that compounds with similar structures have shown efficacy against HIV-related disorders by interfering with viral entry or replication processes .
Toxicological Studies
Toxicological evaluations are crucial for understanding the safety profile of this compound. In studies involving nitrobenzene derivatives, exposure has been linked to various adverse effects such as:
- Methaemoglobinaemia : Induction of this condition can lead to regenerative anaemia due to oxidative damage to red blood cells.
- Organ Toxicity : Chronic exposure has shown increased liver weights and nephropathy in rodent models .
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds related to this compound:
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Antiviral Activity : A study reported that similar nitro-substituted compounds exhibited IC50 values indicating their potential as antiviral agents .
Compound Name IC50 (µM) Mechanism Nitro Compound A 7.3 ± 1.5 Inhibits viral replication Nitro Compound B 9.2 ± 0.2 Modulates immune response - Toxicological Evaluation : Research indicated significant biochemical changes in rodents exposed to high doses of nitro compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
